Product packaging for Mephentermine(Cat. No.:CAS No. 100-92-5)

Mephentermine

Cat. No.: B094010
CAS No.: 100-92-5
M. Wt: 163.26 g/mol
InChI Key: RXQCGGRTAILOIN-UHFFFAOYSA-N
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Description

Mephentermine (CAS 100-92-5) is a sympathomimetic amine with a mixed mechanism of action, functioning both as a direct agonist on alpha-1 adrenergic receptors and indirectly by promoting the release of endogenous norepinephrine . This activity typically results in positive inotropic effects on the myocardium, leading to increased cardiac contraction, elevated systolic and diastolic blood pressure, and an overall increase in cardiac output . Its primary historical and research application has been in the management of hypotensive states, particularly hypotension following spinal anesthesia . Researchers have investigated its hemodynamic effects in model systems to understand its impact on uteroplacental blood flow and cardiovascular physiology . Pharmacokinetically, after intravenous administration, the onset of action is immediate, with effects lasting up to 30 minutes . The compound is rapidly metabolized in the liver via N-demethylation and hydroxylation and has a half-life of approximately 17 to 18 hours . It is critical for researchers to be aware that this compound is not approved for therapeutic use in the United States and its use is prohibited by the World Anti-Doping Agency due to its performance-enhancing potential . Furthermore, literature reports associate its use with significant adverse effects, including tachycardia, hypertension, arrhythmias, and severe complications such as agitation, psychosis, and cardiomyopathy, particularly in the context of misuse and dependence . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B094010 Mephentermine CAS No. 100-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine
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InChI

InChI=1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
Source PubChem
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InChI Key

RXQCGGRTAILOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1212-72-2 (sulfate (2:1))
Record name Mephentermine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023256
Record name Mephentermine
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Molecular Weight

163.26 g/mol
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Physical Description

Solid
Record name Mephentermine
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Solubility

1 G DISSOLVES IN 20 ML WATER, ABOUT 150 ML ETHANOL (95%); PRACTICALLY INSOL IN CHLOROFORM /SULFATE DIHYDRATE/, FREELY SOL IN ALCOHOL; SOL IN ETHER; PRACTICALLY INSOL IN WATER, 4.57e-01 g/L
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Color/Form

LIQUID

CAS No.

100-92-5
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Melting Point

< 25 °C, YELLOW CRYSTALS; MP: 155-156 °C /PICRATE/
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Historical Trajectories of Mephentermine in Pharmaceutical Science and Research

Mephentermine was first described in scientific literature and introduced for medical use by 1952 under the brand name Wyamine. wikipedia.org Its primary initial application was as a vasopressor to treat hypotensive states, particularly those occurring after spinal anesthesia. nih.gov Early research focused on its cardiovascular effects, noting its ability to increase cardiac output, as well as systolic and diastolic blood pressure. taylorandfrancis.comdrugbank.com

As a sympathomimetic agent, initial investigations explored its mechanism of action, identifying it as an indirectly acting compound. wikipedia.orgdrugbank.com Researchers in the mid-20th century sought to understand how it exerted its effects, leading to the understanding that it primarily acts by releasing the body's own norepinephrine (B1679862) from nerve endings. taylorandfrancis.comdrugbank.com This indirect action on both α- and β-adrenergic receptors became a key point of study. wikipedia.org

During this period, this compound was also available in other formulations, such as in nasal decongestant inhalers, capitalizing on its vasoconstrictive properties. sciencehistory.orgnih.gov Research from this era also includes metabolic studies. A 1975 study published in the Journal of Pharmacy and Pharmacology identified phentermine, N-hydroxythis compound, and N-hydroxyphentermine as metabolic products of this compound through in vitro experiments with rabbit liver microsomes and analysis of human urine. oup.com

Despite its established use, this compound's journey in pharmaceutical science saw a decline in some regions. It was discontinued (B1498344) in the United States between 2000 and 2004. wikipedia.org However, it continued to be a subject of clinical comparisons for managing anesthesia-induced hypotension in other parts of the world. wikipedia.orgtaylorandfrancis.com

Contemporary Research Paradigms and Scholarly Significance of Mephentermine

Established Synthetic Pathways for this compound Derivatives

The synthesis of this compound and its derivatives has been approached through several established chemical routes. One prominent method involves the condensation of phentermine with benzaldehyde (B42025) to form a Schiff base. This intermediate is then alkylated with methyl iodide to yield this compound. wikipedia.org

Another well-documented pathway begins with a Henry reaction between benzaldehyde and 2-nitropropane, which produces 2-methyl-2-nitro-1-phenylpropan-1-ol. wikipedia.org The nitro group of this compound is subsequently reduced to an amine using zinc in sulfuric acid. The resulting 2-phenyl-1,1-dimethylethanolamine undergoes imine formation through dehydration with benzaldehyde. This is followed by alkylation with iodomethane (B122720) and halogenation with thionyl chloride. The final step in this multi-step synthesis is a Rosenmund reduction to produce this compound. wikipedia.org

The synthesis of the sulfate (B86663) salt of this compound, specifically this compound sulfate dihydrate, is typically achieved through the stoichiometric neutralization of this compound freebase with sulfuric acid under controlled hydration conditions.

For analytical purposes, deuterated derivatives of this compound, such as this compound-d3 Hydrochloride, are synthesized. These isotopically labeled compounds are crucial as internal standards in quantitative analyses. The synthetic routes for these derivatives generally mirror those of the non-deuterated compound, but with the incorporation of deuterium-labeled precursors. vulcanchem.com

Exploration of Novel Synthetic Routes for this compound Analogues

Research into this compound has extended to the exploration of novel synthetic routes to create analogues with potentially different chemical and pharmacological properties. The development of these new pathways often aims to improve reaction efficiency, yield, and to introduce diverse functional groups into the this compound scaffold.

One area of exploration involves palladium-assisted reactions. For instance, the reaction of ortho-palladated derivatives of phentermine with benzyne (B1209423) can lead to the formation of enlarged eight-membered palladacycles. These intermediates can then react with carbon monoxide to produce unnatural amino acid derivatives, showcasing a method to create complex this compound analogues. researchgate.neteurekaselect.com

The synthesis of various analogues serves to investigate structure-activity relationships. For example, trisubstituted phenyl urea (B33335) derivatives of this compound have been synthesized to explore their potential as neuropeptide Y5 receptor antagonists. sci-hub.se These synthetic efforts often involve multi-step sequences, including the protection of functional groups, coupling reactions, and subsequent deprotection to yield the final target compounds. sci-hub.se

Chemical Reaction Analysis of this compound Transformation Products

The chemical transformation of this compound results in a variety of products, primarily through metabolic processes. In vitro studies using rabbit liver microsomal fractions have identified several key metabolites. These include phentermine, N-hydroxythis compound, and N-hydroxyphentermine. nih.gov The in vivo metabolism in humans also yields phentermine and N-hydroxythis compound, which are excreted in the urine. nih.gov

Further metabolic transformations include p-hydroxylation, leading to the formation of p-hydroxy-mephentermine and subsequently p-hydroxy-phentermine. vulcanchem.com N-demethylation is another metabolic pathway that this compound undergoes.

The analysis of these transformation products is crucial for understanding the compound's fate in biological systems. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying and quantifying these metabolites. nih.gov To facilitate this analysis, derivatization of the metabolites is often necessary.

Derivatization Strategies in this compound Research

Derivatization plays a critical role in the analysis of this compound and its related compounds, enhancing their volatility and improving their chromatographic and mass spectrometric properties. Various reagents are employed for this purpose.

For the qualitative identification of metabolic products by GC-MS, derivatizing agents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), and silylating reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) and hexamethyldisilazane (B44280) (HMDS) are used. nih.govoup.com TFAA has been specifically used for the derivatization of this compound and its metabolites extracted from urine samples prior to GC-MS analysis. oup.com

In a method for the simultaneous determination of several sympathomimetic amines, including this compound, in-solution derivatization with pentafluorobenzoyl chloride (PFB-CI) is performed following liquid-liquid extraction. nih.gov For high-performance liquid chromatography (HPLC) analysis, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride has been used as a labeling reagent to improve the detection sensitivity of related compounds. researchgate.net

These derivatization strategies are essential for developing robust and sensitive analytical methods for the detection and quantification of this compound and its transformation products in various matrices.

Pharmacological Mechanisms and Molecular Interactions of Mephentermine

Alpha-Adrenergic Receptor Agonism and Mechanistic Investigations

Mephentermine functions as an alpha-adrenergic receptor agonist. drugbank.comunict.itmedicaldialogues.in It has been identified as having specificity for alpha-1 adrenergic receptors. nih.govnih.gov The activation of alpha-1 adrenergic receptors is mediated through their association with Gq proteins, which in turn activates a phosphatidylinositol-calcium second messenger system. hmdb.ca This agonism at alpha-adrenergic receptors contributes to its vasoconstrictive properties, leading to an increase in systolic and diastolic blood pressure. unict.ittaylorandfrancis.com While this compound is categorized as an alpha-adrenergic agonist, its effects are not solely dependent on direct receptor stimulation. drugbank.comunict.itanesthesiologypaper.com

Norepinephrine (B1679862) Release and Associated Sympathomimetic Effects

The stimulation of beta-adrenergic receptors, secondary to norepinephrine release, results in a positive inotropic effect on the myocardium, increasing the force of cardiac contraction. wikipedia.orgwikidoc.orgmims.com This, combined with the vasoconstriction mediated by alpha-adrenergic stimulation, leads to an increase in cardiac output. unict.ittaylorandfrancis.com The effect on heart rate can be variable and is dependent on the degree of vagal tone. unict.itmedicaldialogues.in Research on isolated dog hearts has shown that the inotropic activity of this compound is significantly less potent than that of adrenaline and is absent in hearts depleted of noradrenaline by reserpine, highlighting the critical role of norepinephrine release in its cardiac effects. nih.gov

Dopaminergic System Modulation by this compound

This compound also modulates the dopaminergic system. It is known to induce the release of dopamine (B1211576). wikipedia.org This action contributes to its central nervous system stimulant effects, although these are considered to be much less potent than those of amphetamine. nih.gov Some sources suggest that this compound may act as an agonist at the D(2) dopamine receptor. drugbank.com The interaction with the dopaminergic system is a component of its broader monoaminergic activity, which also encompasses the adrenergic and serotonergic systems. taylorandfrancis.com

Serotonergic System Interactions and Neurochemical Pathways

Evidence suggests that this compound also interacts with the serotonergic system. It is believed to act on monoaminergic synapses in the brain that release serotonin (B10506), in addition to noradrenaline and dopamine. taylorandfrancis.com The potential for this compound to increase the risk of serotonin syndrome when combined with other serotonergic agents further indicates its influence on this neurotransmitter system. drugbank.com Like other stimulants, its actions can involve the blockade of neurotransmitter re-uptake or indirect release, affecting serotonergic pathways. nih.gov

In Vitro Receptor Binding and Functional Assay Characterization

While detailed quantitative data from in vitro receptor binding and functional assays for this compound are not extensively reported in the public domain, its pharmacological actions provide insight into its receptor interactions. This compound is characterized as a sympathomimetic agent with primary activity as a selective alpha-1 receptor agonist. nih.govtaylorandfrancis.com Functional studies on isolated heart preparations have demonstrated its indirect sympathomimetic action, which is dependent on the presence of endogenous catecholamines like norepinephrine. nih.gov In these studies, this compound displayed a less potent inotropic effect compared to adrenaline. nih.gov Furthermore, investigations into its effects on carbonic anhydrase isoforms have shown that this compound is a less effective activator compared to other structurally related amines like methamphetamine and amphetamine. tandfonline.com

Interactive Data Table: this compound In Vitro Activity

TargetActionPotency/Efficacy
Alpha-1 Adrenergic ReceptorAgonistSelective
Beta-Adrenergic ReceptorsIndirect Agonist (via Norepinephrine release)Positive inotropic effect
Dopamine D2 ReceptorAgonist (putative)Less potent than amphetamine
Norepinephrine TransporterReleaserIndirect sympathomimetic effect
Dopamine TransporterReleaserCNS stimulant effect
Serotonin SystemModulatorAffects release/reuptake
Carbonic Anhydrase IVActivatorKA of 1.03 µM
Carbonic Anhydrase XIVActivatorLeast effective among tested amines

Note: This table is a qualitative summary based on available pharmacological descriptions. Quantitative binding affinities (Ki) and functional potencies (EC50) are not widely available.

Comparative Pharmacodynamics with Structurally Related Sympathomimetic Amines

This compound shares structural and physiological similarities with other sympathomimetic amines, particularly amphetamine and ephedrine (B3423809). taylorandfrancis.comnih.gov

This compound vs. Amphetamine: this compound is structurally an N,α,α-trimethylphenethylamine, closely related to amphetamine. hmdb.cawikipedia.org However, its central stimulant effects are significantly less pronounced than those of amphetamine. medicaldialogues.innih.gov While both substances act by releasing monoamines, including norepinephrine and dopamine, the potency of these actions differs. wikipedia.orgdrugbank.com Amphetamine has a more powerful effect on the central nervous system. nih.gov

This compound vs. Ephedrine: Both this compound and ephedrine are sympathomimetic agents used as vasopressors. anesthesiologypaper.com Ephedrine acts through both direct and indirect mechanisms on alpha and beta-adrenergic receptors, similar to this compound's mixed mechanism. anesthesiologypaper.comfda.gov However, some studies suggest differences in their clinical effects. For instance, in managing hypotension during spinal anesthesia, one study found ephedrine to be more effective, requiring fewer bolus doses and causing fewer side effects like tachycardia, nausea, and vomiting compared to this compound. anesthesiologypaper.com Another comparative study noted that both ephedrine and this compound produce a gradual and stable normotensive effect without causing bradycardia. anesthesiologypaper.com

This compound vs. Phenylephrine (B352888): Phenylephrine is a selective alpha-1 adrenergic receptor agonist with minimal beta-adrenergic activity. jneonatalsurg.com In contrast, this compound acts on both alpha and beta-adrenergic receptors, primarily through the indirect release of norepinephrine, leading to an increase in cardiac output. taylorandfrancis.comjneonatalsurg.com Some clinical studies have found no significant difference in their efficacy for managing perioperative hypotension, while others suggest phenylephrine may be superior in certain contexts. jneonatalsurg.com

Interactive Data Table: Comparative Pharmacodynamics

FeatureThis compoundAmphetamineEphedrinePhenylephrine
Primary Mechanism Indirect norepinephrine release, direct alpha-1 agonism drugbank.comtaylorandfrancis.comNorepinephrine and dopamine release drugbank.comDirect and indirect alpha/beta agonism anesthesiologypaper.comfda.govDirect alpha-1 agonism jneonatalsurg.com
CNS Stimulation Less potent nih.govPotent nih.govPresentMinimal
Cardiac Effect Increases contractility and output taylorandfrancis.comwikidoc.orgIncreases heart rateIncreases heart rate and output fda.govCan cause reflex bradycardia
Receptor Activity Alpha and Beta (indirect) anesthesiologypaper.comwikipedia.orgAlpha and Beta (indirect)Alpha and Beta (direct & indirect) anesthesiologypaper.comfda.govPrimarily Alpha-1 jneonatalsurg.com

Mephentermine Metabolism and Biotransformation Studies

In Vitro Hepatic Microsomal Metabolism of Mephentermine

The liver is a primary site for the biotransformation of many xenobiotics, including this compound. nih.gov In vitro studies utilizing hepatic microsomes, which are vesicles of the endoplasmic reticulum containing drug-metabolizing enzymes, have been crucial in elucidating the metabolic pathways of this compound. unl.edu

Research involving liver microsomal fractions from male Wistar rats has demonstrated that this compound (MP) undergoes several key metabolic reactions. nih.govnih.gov These NADPH-dependent processes include the conversion of this compound to p-hydroxythis compound (p-hydroxy-MP) and the N-demethylation of this compound to produce phentermine (Ph). nih.govnih.gov Further metabolism of these initial products also occurs within the microsomal environment. For instance, p-hydroxy-MP is demethylated to p-hydroxyphentermine (p-hydroxy-Ph), and phentermine is hydroxylated to form p-hydroxy-Ph. nih.govnih.gov

Similarly, studies using rabbit liver microsomal fractions have identified phentermine, N-hydroxythis compound, and N-hydroxyphentermine as metabolic products of this compound following in vitro incubation. dntb.gov.uanih.gov The rate of these reactions can vary significantly. For example, in rat liver microsomes, the demethylation of N-hydroxythis compound (N-hydroxy-MP) to N-hydroxyphentermine (N-hydroxy-Ph) was observed to be nearly ten times faster than other reactions like the demethylation of this compound to phentermine or the oxidation of this compound to p-hydroxy-MP. nih.gov The demethylation of p-hydroxy-MP to p-hydroxy-Ph was found to be the slowest of the studied reactions in this model. nih.gov

These in vitro systems are essential for identifying potential metabolites and understanding the initial steps of hepatic clearance. bioivt.com

Identification and Structural Elucidation of this compound Metabolites

The identification of this compound metabolites has been accomplished through analytical techniques such as gas-liquid chromatography (g.l.c.) and combined gas-liquid chromatography-mass spectrometry (g.l.c.-mass spectrometry). nih.govnih.gov These studies, conducted on preparations from rat and rabbit livers, have successfully identified and structurally characterized several key metabolites. nih.govnih.gov

The primary metabolites formed through hepatic biotransformation include:

Phentermine (Ph) : Formed via N-demethylation of this compound. nih.govnih.gov

p-hydroxythis compound (p-hydroxy-MP) : Formed via para-hydroxylation of the phenyl ring of this compound. nih.govnih.gov

N-hydroxythis compound (N-hydroxy-MP) : Identified as a metabolite in rabbit liver microsomal fractions. dntb.gov.uanih.gov

p-hydroxyphentermine (p-hydroxy-Ph) : A secondary metabolite formed from the hydroxylation of phentermine or the demethylation of p-hydroxythis compound. nih.govnih.gov

N-hydroxyphentermine (N-hydroxy-Ph) : Identified as a product of this compound metabolism in vitro. nih.govnih.gov

The structural elucidation process often involves derivatization of the metabolites with agents like acetic anhydride (B1165640) or trifluoroacetic anhydride to improve their chromatographic and mass spectrometric properties, allowing for definitive identification. nih.gov

Identified Metabolites of this compound
Metabolite NameAbbreviationPrecursorMetabolic ReactionReference
PhenterminePhThis compoundN-Demethylation nih.govnih.gov
p-hydroxythis compoundp-hydroxy-MPThis compoundp-Hydroxylation nih.govnih.gov
N-hydroxythis compoundN-hydroxy-MPThis compoundN-Hydroxylation dntb.gov.uanih.gov
p-hydroxyphenterminep-hydroxy-PhPhentermine or p-hydroxy-MPp-Hydroxylation or N-Demethylation nih.govnih.gov
N-hydroxyphentermineN-hydroxy-PhN-hydroxythis compoundN-Demethylation nih.govnih.gov

Enzymatic Pathways in this compound Biotransformation (e.g., N-Demethylation, Hydroxylation)

The biotransformation of this compound involves several key enzymatic pathways, primarily Phase I reactions that modify its chemical structure. longdom.org The two principal pathways identified are N-demethylation and hydroxylation. nih.govnih.gov

N-Demethylation : This process involves the removal of a methyl group from the nitrogen atom of the this compound molecule. google.com The N-demethylation of this compound results in the formation of its primary metabolite, phentermine. nih.govnih.gov This reaction is not limited to the parent compound; metabolites such as p-hydroxythis compound and N-hydroxythis compound also undergo N-demethylation to form p-hydroxyphentermine and N-hydroxyphentermine, respectively. nih.gov Studies with rat liver microsomes indicate that both the cytochrome P450 (CYP450) enzyme system and the FAD-containing monooxygenase (FMO) system are involved in N-demethylation, as inhibitors for both systems were shown to reduce the reaction rate. nih.gov

Hydroxylation : This reaction introduces a hydroxyl (-OH) group onto the this compound molecule, increasing its polarity. The most common form is aromatic or para-hydroxylation, which adds a hydroxyl group to the phenyl ring, forming p-hydroxythis compound from this compound and p-hydroxyphentermine from phentermine. nih.gov This pathway is primarily catalyzed by the CYP450 enzyme system, as evidenced by its inhibition with specific CYP450 inhibitors. nih.gov N-hydroxylation is another identified pathway, leading to the formation of N-hydroxythis compound. nih.gov

Additionally, microsomal reduction has been observed, where N-hydroxyphentermine is reduced back to phentermine. This reaction was found to be dependent on NADH rather than NADPH. nih.govnih.gov

Intestinal Microbial Metabolism of this compound and Metabolites in Animal Models

The role of the gut microbiota in drug metabolism is a significant area of study. mdpi.com Research using animal models has explored the intestinal metabolism of this compound and its previously identified hepatic metabolites. In a study using intestinal contents from male Wistar rats under anaerobic conditions, this compound (MP), phentermine (Ph), p-hydroxythis compound (p-hydroxy-MP), and p-hydroxyphentermine (p-hydroxy-Ph) did not show any detectable metabolism. nih.gov

However, the N-hydroxylated metabolites were susceptible to microbial action. N-hydroxythis compound (N-hydroxy-MP) was reduced back to this compound and phentermine, while N-hydroxyphentermine (N-hydroxy-Ph) was reduced to phentermine. nih.gov

Furthermore, when bile collected from rats that had been administered this compound was incubated with intestinal contents, both major (p-hydroxy-MP and p-hydroxy-Ph) and minor (MP and Ph) metabolites were detected. nih.gov This suggests that biliary-excreted metabolites can be further processed by the intestinal microbiota before reabsorption or excretion. nih.gov

Preclinical Excretion Profiles of this compound and its Metabolites

Preclinical studies in animal models provide insight into how a compound and its metabolites are eliminated from the body. Following oral administration of p-hydroxythis compound (p-hydroxy-MP) to rats, the 24-hour urine contained unchanged p-hydroxy-MP (approximately 3% of the dose), conjugates of p-hydroxy-MP (around 72% of the dose), and conjugates of p-hydroxyphentermine (p-hydroxy-Ph) (about 1% of the dose). nih.gov Similarly, when rats were dosed with p-hydroxy-Ph, the 24-hour urine consisted of unchanged p-hydroxy-Ph (about 4% of the dose) and conjugated p-hydroxy-Ph (approximately 68% of the dose). nih.gov

Biliary excretion was also examined in these models. For both p-hydroxy-MP and p-hydroxy-Ph, about 3% of the administered dose was detected in the bile over 24 hours in their conjugated forms. nih.gov These findings indicate that for the hydroxylated metabolites of this compound, conjugation is a major elimination pathway, with the primary route of excretion being urinary. nih.gov

Urinary and Biliary Excretion of this compound Metabolites in Rats (24h post-oral dose)
Compound AdministeredExcretion RouteMetabolite DetectedForm% of Dose Excreted
p-hydroxythis compound (p-hydroxy-MP)Urinep-hydroxy-MPUnchanged~3%
p-hydroxy-MPConjugated~72%
p-hydroxyphentermine (p-hydroxy-Ph)Conjugated~1%
Bilep-hydroxy-MPConjugated~3%
p-hydroxyphentermine (p-hydroxy-Ph)Urinep-hydroxy-PhUnchanged~4%
p-hydroxy-PhConjugated~68%
Bilep-hydroxy-PhConjugated~3%

Species-Specific Metabolic Variations in this compound Biotransformation

The metabolism of drugs can exhibit significant variations between different species, which is a critical consideration in preclinical research. bioivt.com Studies on this compound have been conducted in different animal models, revealing some species-specific differences.

In studies using rat liver microsomes, the identified metabolic pathways include N-demethylation and p-hydroxylation, leading to the formation of phentermine, p-hydroxythis compound, and p-hydroxyphentermine. nih.govnih.gov The reduction of N-hydroxyphentermine to phentermine was also characterized in this species. nih.gov

In contrast, research with rabbit liver microsomal fractions also identified phentermine but highlighted the formation of N-hydroxylated metabolites, specifically N-hydroxythis compound and N-hydroxyphentermine, as products of this compound incubation. nih.gov

While direct comparative studies under identical conditions are limited in the available literature, the emphasis on different metabolites in separate studies (N-hydroxylated compounds in rabbits vs. a broader profile including p-hydroxylated compounds in rats) suggests potential species-specific preferences in the primary metabolic routes. nih.govnih.gov These differences are likely due to variations in the expression and activity of metabolic enzymes, such as specific cytochrome P450 isoforms, between species. unl.edu

Advanced Analytical Methodologies for Mephentermine Research and Detection

Chromatographic Techniques for Mephentermine and Metabolite Quantification

Chromatography is the cornerstone of this compound analysis, providing the necessary separation of the parent compound and its metabolites from endogenous interferences. Coupled with powerful detection systems like mass spectrometry, these techniques offer unparalleled performance for quantitative research.

Gas Chromatography-Mass Spectrometry (GC-MS) Development and Validation

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound. Due to the chemical structure of this compound, derivatization is a critical step to improve its volatility and chromatographic behavior. oup.com This process involves chemically modifying the analyte to make it more suitable for GC analysis, which enhances peak shape and sensitivity. nih.gov

Common derivatizing agents for this compound and similar amphetamine-type compounds include fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.govresearchgate.netoup.com Silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also employed to create trimethylsilyl (B98337) (TMS) derivatives, which have lower boiling points and are less prone to thermal degradation during analysis.

A typical validated GC-MS method involves a liquid-liquid extraction of the sample, followed by derivatization of the dried extract. oup.com The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and helps identify the individual substances based on their mass-to-charge ratio. impactfactor.org

Table 1: Example GC-MS Method Parameters for this compound Analysis

Parameter Condition
Instrument Hewlett-Packard 6890 GC with 5973 Mass Selective Detector
Column Capillary Column (e.g., 5% Phenyl Methyl Siloxane)
Carrier Gas Helium (Flow Rate: 1.0 mL/min)
Injector Temperature 250°C
Oven Program Initial 90°C, ramped to 300°C
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)
Ionization Mode Electron Impact (EI, 70 eV)

Data compiled from research articles detailing GC-MS analysis of sympathomimetic amines. oup.comsciencetechindonesia.commdpi.com

Validation of GC-MS methods demonstrates their reliability. For instance, studies have established calibration curves for this compound over concentration ranges such as 5.0 to 100 ng/mL and 0.10 to 50 µg/mL with high linearity (correlation coefficient R² > 0.995). oup.com The limits of detection (LOD) and quantification (LOQ) for related amphetamines have been reported as low as 0.7 ng/mL and 1.4 ng/mL, respectively, showcasing the sensitivity of the technique. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly prevalent technique in forensic and clinical toxicology due to its high sensitivity and specificity, often surpassing GC-MS. hpst.cz A significant advantage of LC-MS/MS for this compound analysis is that it typically does not require the time-consuming derivatization step necessary for GC-MS. google.com

Highly efficient LC-MS/MS methods have been developed for the simultaneous determination of this compound and its metabolites, such as phentermine and N-hydroxyphentermine, in urine. nih.gov One such approach is the "dilute and shoot" method, where urine samples undergo minimal preparation—often just centrifugation and dilution—before being directly injected into the LC-MS/MS system. nih.govresearchgate.net

Chromatographic separation is commonly achieved using a reversed-phase C18 column with a gradient elution of a mobile phase, often consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol. nih.govunife.it Detection is performed using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy. nih.govresearchgate.net

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Urine

Validation Parameter Result for this compound
Linearity Range 50–15,000 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 8.9%
Inter-day Precision (%RSD) < 8.9%
Intra-day Accuracy (% Bias) -6.2% to 11.2%
Inter-day Accuracy (% Bias) -6.2% to 11.2%

Data sourced from a validated "dilute and shoot" LC-MS/MS method. nih.gov

The validation of these methods confirms their suitability for routine analysis. The wide linear range allows for the quantification of this compound from low to very high concentrations, and the low limit of quantification ensures that even trace amounts can be reliably measured. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications in this compound Purity Assessment

High-performance liquid chromatography (HPLC), often equipped with an ultraviolet (UV) or diode-array detector (DAD), is a fundamental technique in pharmaceutical analysis for assessing the purity of drug substances and the content of active ingredients in formulations. nih.govethernet.edu.et For this compound, HPLC is used to separate the main compound from any impurities, degradation products, or synthesis byproducts. lgcstandards.com

In a typical purity assessment, the HPLC method separates components based on their affinity for the stationary phase (e.g., a C18 column) and the mobile phase. The area of the chromatographic peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is then calculated as the ratio of the main peak area to the cumulative area of all peaks, often expressed as a percentage. lgcstandards.com The identity of the peak can be confirmed by comparing its retention time and UV spectrum with that of a certified reference standard.

These methods are crucial for quality control in pharmaceutical manufacturing, ensuring that the final product meets stringent purity requirements.

Spectrophotometric Methods for this compound Detection

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simpler and more cost-effective alternative for the quantification of this compound, especially in pharmaceutical dosage forms. nust.edu.pk These methods are based on the principle that a substance absorbs light at specific wavelengths, and the amount of light absorbed is directly proportional to its concentration. libretexts.org

For this compound, a direct measurement may be challenging due to interference from other substances in the sample matrix. Therefore, a separation step is often combined with spectrophotometric detection. One established method uses ion-exchange chromatography to isolate this compound sulfate (B86663) from drug formulations. Following separation, the concentration of the drug is measured by ultraviolet spectrophotometry. unife.it This combined approach has demonstrated good recovery rates, with collaborative studies on tablet and liquid formulations showing mean recoveries ranging from 94.7% to 99.3%. unife.it

Sample Preparation and Derivatization Techniques for this compound Analysis

The quality of analytical results is heavily dependent on the sample preparation process. The choice of technique is dictated by the complexity of the sample matrix (e.g., blood, urine, oral fluid) and the analytical method being used.

For LC-MS/MS analysis of urine, simplified procedures like "dilute and shoot" are often sufficient. nih.gov This involves centrifuging the sample to remove particulate matter, followed by dilution with the mobile phase or a suitable buffer before injection. google.com

For GC-MS analysis or for more complex matrices like blood, a more rigorous extraction is required to remove interferences. Liquid-liquid extraction (LLE) is a common technique where the pH of the sample is adjusted to an alkaline state, and the analytes are extracted into an immiscible organic solvent such as t-butylmethylether or ethyl acetate. oup.comoup.com The organic layer is then separated, evaporated, and the residue is reconstituted for analysis. oup.com

As previously mentioned, derivatization is an essential component of sample preparation for the GC-MS analysis of this compound. This chemical modification step is necessary to block polar functional groups (like amines), thereby increasing the thermal stability and volatility of the analyte for successful gas-phase analysis. nih.gov The most common derivatizing agents are acylation reagents, such as TFAA, PFPA, and HFBA, which create stable, volatile derivatives that are well-suited for GC-MS detection. nih.govoup.com

Method Validation Criteria for this compound Analytical Research (e.g., Sensitivity, Linearity, Accuracy)

To ensure that an analytical method produces reliable and accurate results, it must undergo a thorough validation process. impactfactor.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation, which outline the key parameters to be evaluated. nih.govnalam.cafda.gov

Key validation criteria include:

Sensitivity: This is defined by the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Lower Limit of Quantification (LLOQ), the lowest amount that can be measured with acceptable accuracy and precision. outsourcedpharma.comau.dk For a validated LC-MS/MS method, the LLOQ for this compound in urine was found to be 1.0 ng/mL. nih.gov

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. outsourcedpharma.com This is assessed by analyzing a series of calibration standards. For this compound, linearity has been demonstrated over a wide range of 50 to 15,000 ng/mL. nih.gov

Accuracy: The closeness of the measured value to the true value. It is typically expressed as a percentage of the nominal concentration. outsourcedpharma.comau.dk Acceptance criteria are often within ±15% (or ±20% at the LLOQ). europa.eu Validated methods for this compound show accuracy well within these limits. nih.gov

Precision: The degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). outsourcedpharma.comau.dk It is evaluated for repeatability (intra-run) and intermediate precision (inter-run). Acceptance criteria are generally an RSD of ≤15% (or ≤20% at the LLOQ). europa.eu

Table 3: Summary of Key Validation Parameters for this compound Analysis

Parameter Definition Common Acceptance Criteria
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. outsourcedpharma.com No significant interference at the retention time of the analyte.
Accuracy Closeness of measured value to the true value. Mean value within ±15% of nominal (±20% at LLOQ). europa.eu
Precision Agreement between a series of measurements. Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). europa.eu
Linearity & Range Proportionality of measured value to concentration over a defined range. outsourcedpharma.com Correlation coefficient (R²) ≥ 0.99.
Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision. europa.eu Analyte signal should be at least 5 times the blank signal. europa.eu
Stability Chemical stability of the analyte in the biological matrix under specific conditions. Analyte concentration should remain within ±15% of the initial value.

Criteria based on established bioanalytical method validation guidelines. fda.goveuropa.eu

Other parameters such as matrix effect, recovery, and dilution integrity are also assessed to ensure the method is robust and reliable for its intended purpose. nalam.ca

Preclinical and in Vitro Research Models for Mephentermine Mechanistic Studies

Cardiovascular System Dynamics in Animal Models Investigating Mephentermine Effects

Animal models have been instrumental in characterizing the cardiovascular effects of this compound. These studies have largely focused on its sympathomimetic properties, which involve the indirect stimulation of adrenergic receptors.

Early research utilizing a dog heart-lung preparation demonstrated that this compound possesses positive inotropic (strengthening cardiac contraction), chronotropic (increasing heart rate), and "calorigenic" (increasing oxygen consumption) effects. nih.gov The inotropic activity was found to be approximately 1/10 to 1/20 that of adrenaline. nih.govresearchgate.net A key finding from these studies was that the effects of this compound were significantly diminished in animals pretreated with reserpine, a drug that depletes catecholamine stores. nih.govresearchgate.net This observation supports the concept that this compound's cardiac effects are not direct but are mediated by the release of endogenous norepinephrine (B1679862). nih.gov When norepinephrine stores are depleted, this compound has minimal effect on the heart. nih.gov

More recent studies in cattle with induced cardiovascular depression have further confirmed its efficacy. In a randomized crossover study, a this compound-based product was shown to significantly improve key hemodynamic parameters compared to a placebo. nih.gov The study provides specific data on these improvements.

Table 1: Hemodynamic Improvements with this compound in a Bovine Model nih.gov
ParameterImprovement with this compoundP-value
Cardiac Output+68 L/min (±14%)p &lt; 0.05
Mean Arterial Pressure (MAP)+14 mmHg (±4%)p &lt; 0.05
Heart Rate (HR)+22 bpm (±8%)p &lt; 0.05
Ventricular Pressure Change (Systole - dP/dtmax)+37 mmHg/s (±13%)p &lt; 0.05
Ventricular Pressure Change (Diastole - dP/dtmin)+31 mmHg/s (±7%)p &lt; 0.05

These animal models collectively establish that this compound functions as an indirect-acting sympathomimetic agent, enhancing cardiovascular performance primarily by triggering the release of norepinephrine, which in turn stimulates α- and β-adrenergic receptors. taylorandfrancis.comwikipedia.org

Neuropharmacological Investigations of this compound in Animal Models

Animal models are crucial for investigating the neuropharmacological profile of this compound, particularly its effects on the central nervous system (CNS).

This compound is recognized as a CNS stimulant, structurally and functionally similar to methamphetamine. taylorandfrancis.comnih.gov Its primary mechanism involves inducing the release of monoamine neurotransmitters, particularly norepinephrine and dopamine (B1211576). taylorandfrancis.comwikipedia.org Animal models, such as those employing in vivo microdialysis in rats, are standard for studying these effects. nih.gov Although specific microdialysis studies on this compound are not prominent in recent literature, research on its main metabolite, phentermine, shows that it elevates extracellular dopamine levels in the mesolimbic pathway, a key brain region associated with reward and reinforcement. nih.gov It is understood that amphetamine-like drugs, a class to which this compound belongs, act as direct releasers and reuptake inhibitors of dopamine and norepinephrine. researchgate.net This dual action leads to a significant increase in the synaptic concentration of these neurotransmitters, underlying the compound's psychostimulant properties. wikipedia.orgresearchgate.net

The study of how psychostimulants like this compound alter gene expression is a more recent area of investigation. Gene regulation is the process by which cells control which genes are turned "on" or "off," a mechanism essential for responding to external stimuli, such as drug exposure. uio.no This process involves a complex interplay of transcription factors, cofactors, and epigenetic modifications like DNA methylation and histone modification. uio.nonih.gov

While specific studies on this compound-induced gene regulation are limited, research into other psychostimulants provides a relevant framework. It is known that repeated exposure to drugs like amphetamine and cocaine can lead to stable changes in gene expression in the brain, which are thought to underlie long-term behavioral changes. nih.gov These changes are mediated by epigenetic mechanisms that alter the accessibility of DNA to the transcriptional machinery. nih.govnih.gov Animal models are used to identify which genes and transcriptional networks are affected. For example, studies in mouse models of myogenic differentiation have used gene expression profiling to identify key transcriptional factors (like E2F1 and MYC) that drive cellular changes. nih.gov Similar methodologies could be applied to neuronal cells in animal models exposed to this compound to map the specific gene networks it influences.

Behavioral sensitization is a phenomenon where repeated, intermittent administration of a psychostimulant leads to a progressively enhanced behavioral response. This is a widely used animal model to study the neuroplastic changes associated with drug addiction. nih.gov The model typically involves administering the drug to rodents (rats or mice) over several days and measuring locomotor activity (e.g., movement in an open field). nih.govnih.gov

While specific research on this compound is scarce, models developed for structurally similar compounds like methamphetamine are directly applicable. nih.gov For instance, a study using a rodent model of post-traumatic stress disorder (PTSD) investigated the effects of stress on methamphetamine-induced behavioral sensitization. nih.gov In these paradigms, animals receive repeated injections of the stimulant, and their ambulatory activity and stereotyped behaviors are recorded and quantified. nih.gov An increased response to a subsequent challenge dose of the drug, even after a withdrawal period, indicates that sensitization has occurred. nih.gov These models are critical for understanding how this compound might produce lasting changes in brain function that contribute to its abuse potential. nih.gov

Cellular and Subcellular Studies of this compound Interactions

In vitro models provide a controlled environment to study the direct effects of drugs at the cellular and molecular level, free from the systemic complexities of a whole organism.

To investigate how a compound like this compound induces changes in gene expression, various in vitro models are employed. These models are crucial for high-throughput screening and detailed mechanistic studies. nih.gov

A relevant example is the use of human peripheral blood mononuclear cells (PBMCs) to study the effects of psychostimulants. nih.gov In one study, PBMCs were treated in vitro with amphetamine and cocaine, leading to altered mRNA levels and enzymatic activity of key epigenetic regulators (TETs and DNMTs). nih.gov This model demonstrated that psychostimulants could directly induce hyper- and hypomethylation of specific genes, thereby changing their expression. nih.gov

More advanced in vitro models are also becoming central to preclinical research. nih.gov These include:

3D Cell Cultures (Organoids and Spheroids): These models more closely mimic the microarchitecture and function of native tissues compared to traditional 2D cell monolayers. nih.govdrugtargetreview.com For neuropharmacological studies, neural organoids could be used to examine this compound's effect on neuronal gene expression and function.

Organ-on-a-Chip Technology: These microfluidic devices simulate the physiological environment of an organ, allowing for the study of drug metabolism, efficacy, and toxicity with greater human relevance. nih.govcn-bio.com A "brain-on-a-chip" model could be used to investigate this compound's impact on neuronal networks and the blood-brain barrier. drugtargetreview.com

These sophisticated in vitro systems offer a powerful platform to dissect the molecular pathways through which this compound and other psychostimulants exert their effects on cellular function and gene regulation. technologynetworks.com

and Comparative Efficacy with Other Vasopressor Agents

The vasopressor effects of this compound have been elucidated through a combination of preclinical animal models and in vitro studies. These research models have been crucial in defining its mechanism of action and in differentiating its pharmacological profile from other vasopressor agents.

Preclinical investigations in animal models have provided in vivo evidence of this compound's cardiovascular effects. In a study involving cattle with induced vascular and cardiac depression, intramuscular administration of this compound demonstrated significant improvements in cardiovascular parameters. The study reported enhancements in cardiac output, mean arterial pressure (MAP), and heart rate. Furthermore, there were notable increases in the peak rates of ventricular pressure change during both systole and diastole, indicating a positive inotropic effect. nih.gov

In vitro studies have been instrumental in dissecting the precise molecular mechanisms of this compound. A key study utilizing isolated dog hearts provided compelling evidence for its primary mechanism of action. nih.gov In these preparations, this compound exerted positive chronotropic (heart rate) and "calorigenic" (oxygen consumption) effects. However, the inotropic (contractility) effects of this compound were significantly diminished in hearts from dogs pretreated with reserpine, a drug that depletes catecholamine stores. nih.gov This finding strongly supports the concept that this compound acts predominantly as an indirectly acting sympathomimetic, relying on the release of endogenous norepinephrine to exert its full effects. iiab.mewikipedia.orgdrugbank.comtaylorandfrancis.com Some evidence also suggests a minor direct agonistic effect on α-adrenergic receptors. drugbank.comtaylorandfrancis.com

Comparative Preclinical Efficacy and Mechanistic Differences with Other Vasopressor Agents

This compound's pharmacological profile is distinct when compared to other vasopressor agents such as phenylephrine (B352888), norepinephrine, and ephedrine (B3423809). These differences are rooted in their respective interactions with adrenergic receptors.

This compound vs. Phenylephrine: Phenylephrine is a pure α1-adrenergic receptor agonist, leading to potent vasoconstriction with a subsequent increase in systemic vascular resistance. healthcare-bulletin.co.ukanesthesiologypaper.com This direct action can sometimes lead to a reflex bradycardia. In contrast, this compound's mixed α- and β-adrenergic activity, mediated by norepinephrine release, results in both vasoconstriction and an increase in heart rate and cardiac output. healthcare-bulletin.co.uk Clinical comparative studies have shown that while both are effective in managing hypotension, phenylephrine may act faster but is more likely to decrease heart rate. healthcare-bulletin.co.ukanesthesiologypaper.com

This compound vs. Norepinephrine: Norepinephrine is a potent α-agonist with weaker β-agonist activity. aijournals.comacademicmed.org This profile results in strong vasoconstriction and a modest increase in cardiac contractility. This compound's reliance on releasing endogenous norepinephrine means its effects can be less potent but potentially longer-lasting than a direct infusion of norepinephrine. aijournals.comnih.gov Comparative clinical trials suggest that norepinephrine may be more effective in terms of the initial response to treatment, though it may require more frequent dosing. nih.gov

This compound vs. Ephedrine: Ephedrine, similar to this compound, is a mixed-acting sympathomimetic that both directly stimulates adrenergic receptors and causes the release of endogenous norepinephrine. Both agents, therefore, tend to increase heart rate and cardiac output. The subtle differences in their direct versus indirect actions, and their relative affinities for α- and β-receptors, can lead to variations in their clinical effects, though they are often considered to have broadly similar hemodynamic profiles. nih.gov

The following table summarizes the key mechanistic differences between these vasopressor agents:

AgentPrimary Mechanism of ActionReceptor ActivityEffect on Heart RateEffect on Cardiac Output
This compound Indirectly stimulates the release of norepinephrine; minor direct actionMixed α and βIncreaseIncrease
Phenylephrine Direct α1-adrenergic agonistPure α1Decrease (reflex)Can decrease
Norepinephrine Direct α-adrenergic agonist with some β1-agonist activityPotent α, weaker β1Variable/Slight IncreaseIncrease
Ephedrine Direct and indirect stimulation of adrenergic receptorsMixed α and βIncreaseIncrease

The preclinical data from the study in cattle provides a tangible example of this compound's in vivo efficacy:

Cardiovascular ParameterChange Following this compound Administration
Cardiac OutputIncreased
Mean Arterial Pressure (MAP)Increased
Heart RateIncreased
Ventricular Contractility (Systole)Increased
Ventricular Relaxation (Diastole)Improved

Theoretical and Computational Approaches in Mephentermine Research

Density Functional Theory (DFT) Investigations of Mephentermine Adsorption and Interactions

Density Functional Theory (DFT) has been employed to investigate the adsorption behavior and interaction of this compound with various nanosheets. One study focused on the adsorption of this compound on pristine and silicon (Si), aluminum (Al), and gallium (Ga) doped boron nitride nanosheets (BNNS). jchemlett.com The calculations, performed at the B3LYP level of theory with a 6-31G* basis set, revealed that the adsorption energy (Ead) varies depending on the dopant. jchemlett.com

The adsorption on the pristine boron nitride nanosheet was found to be a weak physisorption, with a low adsorption energy of -2.09 kcal/mol. jchemlett.com Doping the nanosheet significantly increased the adsorption energy. The order of increasing adsorption energy was found to be Ga-doped > Al-doped > Si-doped > pristine BNN. jchemlett.com Specifically, the adsorption energy for the Al-doped BNN-mephentermine complex was -34.06 kcal/mol, and for the Ga-doped BNN-mephentermine complex, it was -46.46 kcal/mol. jchemlett.com While these strong interactions suggest that Al-doped and Ga-doped BNNs may not be ideal for sensor applications due to long recovery times at room temperature, they might be suitable for high-temperature sensing or for the decomposition and removal of this compound. jchemlett.com

The study also analyzed the density of states (DOS) to understand the electronic properties of the complexes. jchemlett.com The change in the energy gap (ΔEg) upon adsorption was minimal for the Al-doped system (-1.37%) but more significant for the Ga-doped system (-6.39%), indicating a greater change in conductivity for the latter. jchemlett.com

Table 1: Adsorption Energies and Energy Gap Changes for this compound on Boron Nitride Nanosheets

Nanosheet SystemAdsorption Energy (Ead) (kcal/mol)Change in Energy Gap (ΔEg) (%)
Pristine BNN-2.09 jchemlett.comNot reported
Al-doped BNN-34.06 jchemlett.com-1.37 jchemlett.com
Ga-doped BNN-46.46 jchemlett.com-6.39 jchemlett.com

Data sourced from a 2020 study by Mosavi. jchemlett.com

Molecular Docking and Dynamics Simulations for this compound-Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between ligands like this compound and their biological targets. While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively detailed in the provided results, the application of these techniques to similar molecules and in broader drug discovery contexts highlights their importance. For instance, this compound is known to be an agonist at alpha-adrenergic and dopamine (B1211576) D2 receptors, and it also acts indirectly by stimulating the release of norepinephrine (B1679862). drugbank.com Computational studies on related sympathomimetic amines and their receptors provide a framework for understanding this compound's binding modes.

In silico studies often utilize molecular docking to predict the binding affinity and orientation of a ligand within a receptor's active site. For example, in a study screening for potential inhibitors of SARS-CoV-2 proteins, this compound was docked against the main protease, yielding a binding energy of -4.4 kcal/mol. nih.gov Another study reported a docking score of -5.20 kcal/mol for this compound against a different SARS-CoV-2 target. nih.gov These studies, while not focused on this compound's primary targets, demonstrate the application of docking to predict its interaction with various proteins.

Molecular dynamics simulations can further refine the static picture provided by docking, offering insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can help to assess the stability of the binding pose and calculate binding free energies. Although a specific MD simulation for this compound with its primary adrenergic or dopaminergic receptors was not found, the methodology is widely used in drug discovery. For example, MD simulations have been used to study the interaction of various ligands with G-protein coupled receptors (GPCRs), the family to which adrenergic and dopamine receptors belong. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new derivatives and for understanding the structural features that are important for a desired biological effect.

A global QSAR study was conducted on a large set of phenethylamine (B48288) derivatives, using this compound as a lead molecule for a similarity search to select the compounds. researchgate.net This research aimed to model the logP (a measure of lipophilicity) of these compounds, which is a critical parameter for drug absorption and distribution. researchgate.net The study developed statistically significant one-variable and two-variable QSAR models using multiple linear regression (MLR). researchgate.net

Table 2: Statistical Parameters of QSAR Models for Phenethylamine Derivatives

ModelNumber of VariablesR²AF-statisticStandard Error
1One0.866 researchgate.net0.862 researchgate.net181.936 researchgate.net0.365 researchgate.net
2Two0.937 researchgate.net0.932 researchgate.net199.812 researchgate.net0.255 researchgate.net

Data sourced from a global QSAR modeling study on phenethylamine derivatives. researchgate.net

Chemoinformatic Analyses of this compound Structural Analogues

Chemoinformatics involves the use of computational methods to analyze chemical data, including the study of structural analogues to understand structure-activity relationships and to predict properties. This compound and its analogues have been a subject of such analyses, particularly in the context of drug of abuse testing.

One study applied 2D molecular similarity analysis to a library of amphetamine-type stimulants, including this compound, to predict their cross-reactivity with immunoassays. nih.gov This is crucial for developing effective screening methods for designer drugs. The study demonstrated that 2D similarity calculations could successfully differentiate between compounds that were cross-reactive and those that were not for an immunoassay specifically targeting this compound. nih.gov By comparing the Tanimoto similarity of various amphetamine-like drugs to this compound, the researchers could predict which compounds were likely to be detected by the this compound-specific assay. This chemoinformatic approach can help in prioritizing which new designer drugs to test for cross-reactivity and in designing new immunoassays with broader detection capabilities. nih.gov

The chemical structure of this compound is N,α,α-trimethylphenethylamine. wikipedia.org It is the N-methylated analog of phentermine and the α,α-dimethylated derivative of amphetamine. wikipedia.org This close structural relationship to other well-known stimulants makes the analysis of its analogues particularly relevant. Chemoinformatic databases like PubChem and ChEMBL contain extensive information on this compound and its analogues, including their physicochemical properties, which can be used for computational analyses. ebi.ac.uknih.gov

Future Directions and Emerging Research Themes in Mephentermine Science

Integration of 'Omics' Technologies for Comprehensive Mephentermine Pathway Elucidation

The complete elucidation of this compound's metabolic and signaling pathways remains an area of active development. While conventional studies have identified key metabolic transformations such as N-demethylation and p-hydroxylation, the broader systemic impact of the compound is not fully understood. ncats.ionih.govmims.com The integration of 'omics' technologies, including metabolomics, proteomics, and genomics, offers a powerful approach for a holistic understanding.

Metabolomics: Untargeted metabolomics studies are a promising future direction for identifying the full spectrum of this compound metabolites in various biological fluids. rug.nl Such studies can help create a comprehensive metabolic map, moving beyond the currently known metabolites like phentermine and 4-hydroxythis compound. nih.gov This approach is particularly valuable in anti-doping research, where identifying unique metabolic signatures can improve detection accuracy. rug.nlunil.ch

Genomics and Transcriptomics: The influence of genetic variations on an individual's response to this compound is largely unexplored. Future genomic studies could identify single nucleotide polymorphisms (SNPs) in metabolic enzymes (like cytochrome P450 isoenzymes) or pharmacological targets that influence the drug's pharmacokinetics and pharmacodynamics. Furthermore, transcriptomics, through the analysis of gene expression signatures, can reveal the cellular pathways modulated by this compound. A recent study utilizing deep learning on gene signatures predicted a novel interaction for this compound, showcasing the potential of this approach. researchgate.net

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to this compound exposure. This could reveal, for instance, how this compound affects cardiac proteins, potentially explaining its association with cardiomyopathy, or its impact on neuronal proteins related to its stimulant effects. taylorandfrancis.com

Development of Novel Biosensors for this compound Detection in Environmental and Biological Matrices

The need for rapid, sensitive, and specific detection of this compound in both biological (urine, blood, saliva) and environmental (wastewater) samples drives research into novel biosensor technologies. mdpi.comeuropa.eu Future advancements are moving beyond traditional chromatographic methods toward portable, real-time monitoring systems.

Electrochemical Biosensors: These sensors are a major focus of development due to their high sensitivity, potential for miniaturization, and cost-effectiveness. researchgate.netmdpi.com Research is exploring various nanomaterials to enhance sensor performance. For instance, screen-printed carbon electrodes modified with multi-walled carbon nanotubes or nanoparticles (e.g., gold, silver) can be used to increase the electrode's surface area and catalytic activity, leading to lower detection limits. mdpi.comnih.gov Aptamer-based electrochemical sensors, which use short DNA or RNA sequences that bind to this compound with high specificity, represent another innovative direction. mdpi.com

Optical Biosensors: Optical biosensors, which measure changes in light properties upon interaction with the target analyte, offer another promising avenue. nih.govnih.gov Techniques like Surface-Enhanced Raman Scattering (SERS) and Surface Plasmon Resonance (SPR) are being explored for the detection of amphetamine-like substances. mdpi.comnih.govresearchgate.net These methods can provide highly sensitive and label-free detection. Future research may focus on developing portable SPR devices or SERS-based patches for on-site screening. mdpi.comspie.org

Wastewater-Based Epidemiology: The analysis of wastewater for illicit drugs and their metabolites is an emerging tool for monitoring public health trends. europa.eu Developing robust and automated biosensors for continuous monitoring of this compound levels in municipal wastewater could provide valuable data on its consumption patterns within a community. researchgate.net

The table below summarizes emerging biosensor technologies applicable to this compound detection.

Biosensor TypeRecognition ElementTransduction MethodKey AdvantagesResearch Focus
Electrochemical Aptamers, AntibodiesAmperometry, VoltammetryHigh sensitivity, portability, low costNanomaterial integration, aptamer design
Optical (SPR) Antibodies, MIPsRefractive Index ChangeReal-time, label-free detectionMiniaturization, multiplexing
Optical (SERS) N/A (direct detection)Raman ScatteringHigh specificity, molecular fingerprintingWearable sensors, novel substrates
Cell-Based Engineered ReceptorsFluorescence, FRETFunctional assessment of activityHigh-throughput screening of NPS**
Molecularly Imprinted Polymers
**New Psychoactive Substances

Mechanistic Studies of this compound Interactions with Novel Pharmacological Targets

While this compound's primary mechanism is understood to be the indirect stimulation of alpha- and beta-adrenergic receptors through norepinephrine (B1679862) release, emerging research suggests its pharmacological profile may be more complex. wikipedia.orgwikidoc.orgdrugbank.com Future studies are focused on identifying and characterizing these non-canonical interactions to better understand its full range of effects.

Computational Target Prediction: Modern computational approaches are being used to screen for potential new targets. A notable study using a deep learning model, which analyzed gene expression signatures from the L1000 dataset, predicted a high-probability interaction between this compound and the Histamine H1 receptor (HRH1). researchgate.net This suggests a potential mechanism for some of its side effects that may not be mediated by the adrenergic system.

Carbonic Anhydrases: Recent investigations into the activity of psychoactive amines have revealed that some amphetamine-related compounds can potently activate specific mammalian carbonic anhydrase (CA) isoforms. acs.org While this compound itself has not been extensively studied in this context, its structural similarity to compounds that do interact with CAs makes this a compelling area for future mechanistic studies. Investigating this compound's effect on various CA isoforms (e.g., CA II, VA, VB) could uncover novel roles in physiological processes influenced by these enzymes.

Trace Amine-Associated Receptors (TAARs): The pressor response to some sympathomimetic amines is not fully explained by their interaction with traditional adrenergic receptors, and a role for TAARs has been proposed. psu.edu Given the structural similarity of this compound to trace amines and other amphetamines, exploring its activity at TAARs, particularly TAAR1, is a logical next step. This could provide insights into its central nervous system effects and potential for abuse.

Future research in this area will likely involve a combination of in silico screening, followed by in vitro validation using binding assays and functional cell-based assays to confirm and characterize these novel interactions.

Advanced Computational Modeling for Predictive Toxicology and Pharmacokinetics of this compound

In silico methods are becoming indispensable tools in pharmacology and toxicology for predicting the properties of chemical compounds, thereby reducing the need for extensive and costly lab-based testing. nih.govresearchgate.net For this compound, advanced computational modeling offers a path to better predict its toxicological risks and pharmacokinetic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate chemical structure with biological activity or other properties. scielo.br Studies have already utilized this compound as a lead compound to build QSAR models for predicting the lipophilicity (logP) of related phenethylamines. researchgate.netresearchgate.net Future QSAR studies could be developed to specifically predict this compound's potential for various toxic endpoints, such as cardiotoxicity or neurotoxicity, by training models on datasets of compounds with known toxicological profiles. One study identified molecular descriptors related to fish base-line toxicity as being crucial for regulating the logP values of phenethylamines, highlighting how QSAR can provide mechanistic insights. researchgate.net

Predictive ADMET Modeling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. nih.gov For this compound, these models could be used to predict its blood-brain barrier permeability, interactions with drug transporters, and inhibition or induction of cytochrome P450 enzymes. Publicly available databases and software can be used to generate these predictions, helping to anticipate potential drug-drug interactions, such as those observed with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants. mims.comwikipedia.org

The table below provides examples of computational models and their applications in this compound research.

Model TypeApplication for this compoundPredicted Parameter/EndpointPotential Impact
QSAR Predictive ToxicologyCardiotoxicity, Neurotoxicity, hERG inhibitionEarly risk assessment, guiding safer analogue design
QSAR Pharmacokinetic ModelingLipophilicity (logP), Plasma Protein BindingUnderstanding distribution and membrane permeability
Molecular Docking Novel Target IdentificationBinding affinity to non-adrenergic receptors (e.g., HRH1, CAs)Elucidating novel mechanisms of action
PBPK Pharmacokinetic SimulationTime-course of drug concentration in different organsOptimizing dosing regimens, predicting drug interactions

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex, simulating the fate of a compound in the body by integrating physicochemical data with physiological information (e.g., blood flow, organ volumes). Developing a PBPK model for this compound could provide more accurate predictions of its tissue distribution and clearance, and how these might change based on patient-specific factors like age or organ function. This would be a significant step toward a more personalized understanding of its pharmacokinetics.

Q & A

Q. How do interspecies differences impact the translatability of mephentermine’s hemodynamic data to humans?

  • Methodological Answer: Conduct allometric scaling to adjust doses between rodents and humans. Use physiologically based pharmacokinetic (PBPK) modeling to predict clearance rates. Validate with clinical trial data () and adjust for factors like plasma protein binding and metabolic enzyme variability (e.g., CYP2D6 polymorphisms) .

Key Methodological Resources

  • Data Reprodubility : Follow ’s guidelines for experimental detail disclosure, including raw data in appendices.
  • Conflict Resolution : Apply ’s replication framework by sharing protocols via platforms like protocols.io .
  • Ethical Compliance : Align participant selection with ’s criteria and IRB standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.